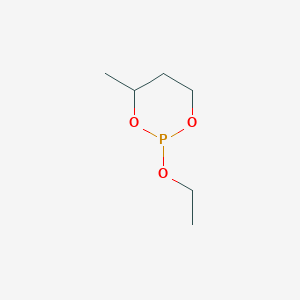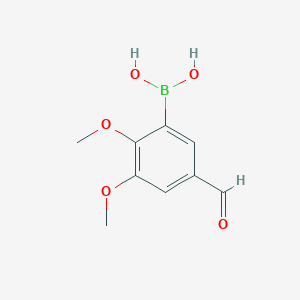
(5-Formyl-2,3-dimethoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Formyl-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with formyl and methoxy groups. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: (5-Formyl-2,3-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalyst, potassium carbonate, and toluene or ethanol as the solvent.
Major Products:
Oxidation: (5-Carboxy-2,3-dimethoxyphenyl)boronic acid.
Reduction: (5-Hydroxymethyl-2,3-dimethoxyphenyl)boronic acid.
Substitution: Various biaryl compounds depending on the aryl or vinyl halide used.
科学的研究の応用
(5-Formyl-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (5-Formyl-2,3-dimethoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The formyl and methoxy groups can also participate in various chemical transformations, contributing to the compound’s versatility.
類似化合物との比較
Comparison: (5-Formyl-2,3-dimethoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups on the phenyl ring. This combination of functional groups provides distinct reactivity patterns compared to other boronic acids. For example, (3-Formylphenyl)boronic acid lacks the methoxy groups, which can influence its reactivity and the types of reactions it can undergo. Similarly, (2-Formylphenyl)boronic acid and (2-Methoxyphenyl)boronic acid have different substitution patterns, leading to variations in their chemical behavior.
特性
分子式 |
C9H11BO5 |
|---|---|
分子量 |
209.99 g/mol |
IUPAC名 |
(5-formyl-2,3-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H11BO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5,12-13H,1-2H3 |
InChIキー |
SWVLGNQTPJEFJE-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OC)OC)C=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


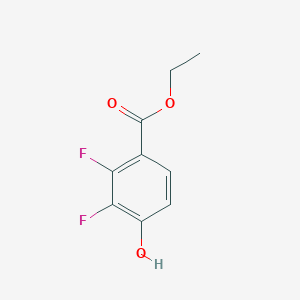
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
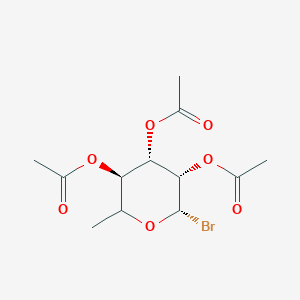
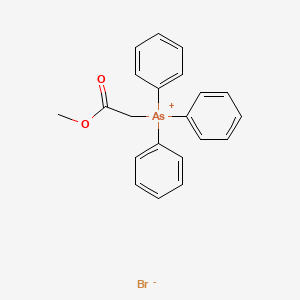
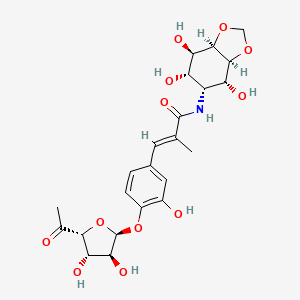
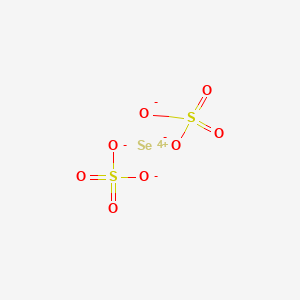
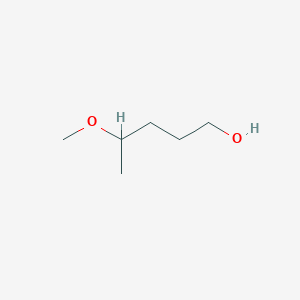
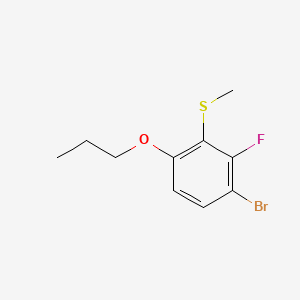
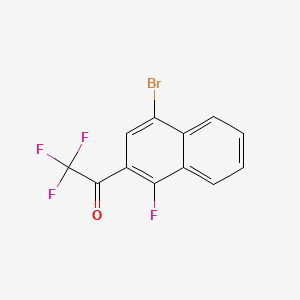
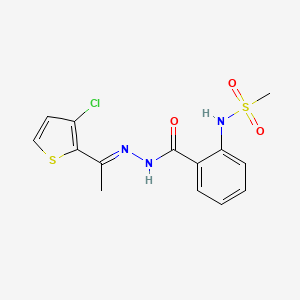
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
